molecular formula C6H8ClN3O2 B2941103 methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1784410-90-7

methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2941103
CAS No.: 1784410-90-7
M. Wt: 189.6
InChI Key: BOUDSIAXSUTVGG-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a chlorine atom at position 4, an amino group at position 3, and a methyl ester at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

methyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUDSIAXSUTVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)N)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents at the 4-position.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Halogen Substitutions

  • Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2): This compound features a methoxyimino group at position 4 and a phenyl group at position 1. The chlorine at position 5 and the electron-withdrawing ester group enhance its reactivity in nucleophilic substitutions compared to the amino-substituted target compound.
  • Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS 1380351-61-0): The ethyl ester at position 4 and amino group at position 5 differ from the target compound’s substitution pattern.

Aryl and Heteroaryl Modifications

  • This modification could enhance binding affinity in enzyme inhibition.

Physicochemical Properties

Table 1: Comparative Physical Data of Selected Pyrazole Derivatives

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Reference
Methyl 3-Amino-4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate* C₇H₉ClN₃O₂ Not Reported Not Reported Not Reported -
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a) C₂₁H₁₅ClN₆O 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate C₆H₈ClN₃O₂ Not Reported Not Reported Not Reported

*Hypothetical data inferred from analogs.

Crystallographic and Intermolecular Interaction Analysis

  • 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate Derivatives : Weak C–H···O interactions and Cl···N contacts (3.046 Å) dominate crystal packing, suggesting similar halogen bonding could occur in the target compound.
  • SHELX Software Utility : Structural refinement of pyrazole derivatives often employs SHELX programs, ensuring accurate determination of bond lengths and angles critical for comparing steric effects.

Biological Activity

Methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1784410-90-7) is a member of the pyrazole family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, agrochemicals, and material science.

  • Molecular Formula: C₆H₈ClN₃O₂
  • Molecular Weight: 189.6 g/mol
  • Purity: Minimum 95%

The synthesis typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate, followed by treatment with formic acid. The resulting compound exhibits various chemical reactions, such as substitution, oxidation, and condensation reactions, which are essential for its biological activity .

The mechanism of action is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can inhibit enzyme activity involved in disease pathways, thus exerting therapeutic effects.

Medicinal Chemistry Applications

Research indicates that this compound has potential anti-inflammatory, antimicrobial, and anticancer properties:

Agrochemical Applications

This compound has been explored for its herbicidal activity:

  • A series of related pyrazole derivatives have shown promising herbicidal activity against various weeds while maintaining crop safety. The effectiveness was influenced by substituents on the pyrazole ring, particularly those that enhance bioactivity .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key attributes is presented below:

Compound NameKey FeaturesBiological Activity
This compoundUnique substitution pattern; versatile intermediateAnticancer, antimicrobial
Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylateSulfonamide group enhances solubilityAntimicrobial
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acidLess active without amino groupLimited herbicidal activity

Case Studies

Case Study 1: Anticancer Efficacy
A recent study screened various pyrazole derivatives for their anticancer properties. This compound was among those showing significant inhibition of cell proliferation in breast cancer cell lines at concentrations as low as 2.5 µM. The mechanism involved apoptosis induction through caspase activation .

Case Study 2: Herbicide Development
In another investigation focusing on herbicidal applications, derivatives of pyrazole were synthesized and tested against common agricultural weeds. The study identified a derivative with a trifluoromethyl substituent that exhibited superior herbicidal activity while ensuring crop safety at low application rates .

Q & A

Q. What established synthetic routes are used to prepare methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate, and what intermediates are critical?

The synthesis typically involves a multi-step process starting with cyclization of ethyl acetoacetate and phenylhydrazine under acidic conditions to form a pyrazolone intermediate. Subsequent formylation via the Vilsmeier–Haack reaction introduces a carbonyl group at the 4-position, followed by chlorination using POCl₃ to generate the 4-chloro derivative . Amination at the 3-position is achieved through nucleophilic substitution or catalytic hydrogenation, with final esterification yielding the target compound. Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its chlorinated analogs, with reported yields ranging from 60% to 85% depending on reaction conditions .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring connectivity, particularly the methyl, amino, and chloro groups . Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretches). X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for related pyrazole-4-carbaldehyde derivatives, where bond angles and torsional conformations were resolved . For example, crystallographic data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a planar pyrazole ring with a dihedral angle of 12.3° between the phenyl and pyrazole moieties .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is commonly employed for initial purification . Recrystallization from ethanol or methanol improves purity, particularly for removing unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column can resolve closely related byproducts, such as dechlorinated or over-aminated analogs .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) enhance understanding of this compound’s reactivity?

DFT calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties, such as frontier molecular orbitals (FMO) and electrostatic potential (ESP) maps. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity . ESP maps highlight nucleophilic regions at the amino group and electrophilic sites at the chloro-substituted carbon, guiding predictions for regioselective reactions .

Q. What strategies enable selective functionalization of the pyrazole ring at specific positions?

  • C-5 Position : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups using Pd(PPh₃)₄ as a catalyst in a degassed DMF/H₂O mixture .
  • C-3 Amino Group : Acylation with activated esters (e.g., acetyl chloride) under basic conditions (K₂CO₃) modifies the amino group while preserving the ester functionality .
  • C-4 Chloro Substituent : Nucleophilic aromatic substitution (SNAr) with phenols or thiols replaces chlorine under mild basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?

Variations in yields often arise from differences in catalysts, solvents, or temperature. For instance, chlorination with POCl₃ in DMF at 80°C achieves 85% yield, whereas using PCl₅ in toluene drops to 60% due to incomplete reaction . Discrepancies in NMR shifts (e.g., δ 2.35 ppm for methyl vs. δ 2.42 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Cross-validating data with high-resolution mass spectrometry (HRMS) and X-ray crystallography mitigates misinterpretation .

Q. What factors influence the compound’s stability during storage and handling?

The compound is sensitive to moisture and light, requiring storage in amber vials under inert gas (N₂ or Ar) at -20°C. Accelerated stability studies in DMSO show <5% degradation over 30 days when stored desiccated, compared to 20% degradation under ambient conditions . Decomposition pathways include hydrolysis of the ester group to the carboxylic acid, detectable via HPLC monitoring of the carboxylate peak at 254 nm .

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